molecular formula C16H22N2O3 B3007287 (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate CAS No. 335280-43-8

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

Cat. No.: B3007287
CAS No.: 335280-43-8
M. Wt: 290.363
InChI Key: GBFJEFJDOLSCSH-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is a chiral compound with significant applications in various fields of chemistry and biology

Scientific Research Applications

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-benzoylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate
  • (S)-tert-Butyl 1-benzylpyrrolidin-3-ylcarbamate
  • (S)-tert-Butyl 1-phenylpyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration and the presence of the benzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(3S)-1-benzoylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJEFJDOLSCSH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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